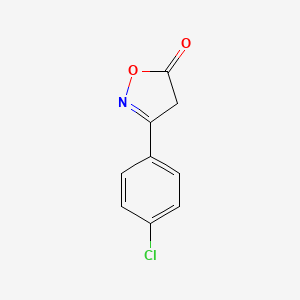

3-(4-Chlorophenyl)isoxazol-5(4H)-one

説明

Structure

3D Structure

特性

CAS番号 |

25755-85-5 |

|---|---|

分子式 |

C9H6ClNO2 |

分子量 |

195.6 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 |

InChIキー |

NPFADJVBJNWTOJ-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)Cl |

正規SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Isoxazol 5 4h One Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 3-(4-Chlorophenyl)isoxazol-5(4H)-one derivatives is intrinsically linked to the specific arrangement of their molecular components. The core structure consists of a 4-chlorophenyl group attached to the third position of an isoxazol-5(4H)-one ring. This scaffold is a privileged structure in medicinal chemistry, known to be a part of various pharmacologically active compounds. nih.govnih.gov

The isoxazole (B147169) ring itself is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which are crucial for its chemical properties and biological interactions. nih.gov The planarity and electronic distribution of this ring system allow it to interact with biological targets through various non-covalent interactions. The crystal structure of related compounds, such as (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), shows that the chlorinated phenyl group is nearly in-plane with the isoxazoline (B3343090) ring, a feature that may be important for receptor binding. mdpi.comnih.gov

The 4-chlorophenyl substituent at the C-3 position is a key determinant of the molecule's biological activity. The phenyl ring provides a lipophilic character, which can influence the compound's ability to cross cell membranes. The chlorine atom, being an electron-withdrawing group, significantly alters the electronic properties of the phenyl ring and the entire molecule. This can impact the strength of interactions with target proteins.

Positional and Substituent Effects on Biological Activity Profiles

The nature and position of substituents on both the phenyl ring and the isoxazolone core are critical in defining the biological activity of these derivatives.

Substituents on the Phenyl Ring:

The presence of a chlorine atom at the para-position (position 4) of the phenyl ring is often associated with enhanced biological activity. nih.govnih.gov In a study on the anticancer activity of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, it was observed that the introduction of a chloro-substituted indole (B1671886) moiety at the 4-position of the isoxazolone ring drastically reduced the IC50 value, indicating a significant increase in potency. nih.gov While this study focused on a 3-methyl analog, it highlights the potential importance of chloro substitution for the biological activity of this class of compounds.

Structure-activity relationship studies on other isoxazole derivatives have also shown that electron-withdrawing groups like chloro and trifluoromethyl on the phenyl ring can enhance cytotoxic activity. nih.gov The position of the substituent is also crucial. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the para-chloro substituted analog showed greater activity than the meta- or ortho-chloro analogs. nih.gov This suggests that the spatial arrangement and electronic influence of the substituent are key to its interaction with the biological target.

Substituents on the Isoxazolone Ring:

Modifications at the C-4 position of the isoxazolone ring have been extensively studied. The introduction of an arylmethylene group at this position is a common strategy to generate derivatives with a wide range of biological activities, including anticancer and larvicidal effects. nih.govnih.gov The substituents on this arylmethylene group, in turn, influence the activity. For instance, the presence of methoxy (B1213986) groups on the arylmethylene moiety has been linked to increased larvicidal activity against Aedes aegypti. nih.gov

The following table summarizes the effect of various substituents on the anticancer activity of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives against A549 lung cancer cells, which provides insights into the potential impact of similar substitutions on the 3-(4-chlorophenyl) scaffold. nih.gov

Table 1: Effect of Substituents on Anticancer Activity of Isoxazolone Derivatives

| Compound | Substituent at C-4 of Isoxazolone | IC50 (µM) |

|---|---|---|

| 4h | (1H-indol-3-yl)methylene | 107.43 |

| 4j | (2-chloro-1H-indol-3-yl)methylene | 8.99 |

| 4k | (2-hydroxynaphthalen-1-yl)methylene | 22.75 |

| 4m | (thiophen-2-yl)methylene | 14.22 |

| Doxorubicin (Standard) | - | 8.73 |

Comparative Analysis of Isoxazolone Scaffold Modifications

The isoxazol-5(4H)-one scaffold is a key feature for the biological activity of these compounds, but its replacement with other heterocyclic rings can lead to significant changes in their pharmacological profile. This comparative analysis helps in understanding the role of the isoxazole core and the potential for developing bioisosteres with improved properties.

Isoxazolone vs. Pyrazolone:

Isoxazolone vs. Thiadiazole and Oxadiazole:

Thiadiazoles and oxadiazoles (B1248032) are other five-membered heterocycles that can be considered bioisosteres of isoxazoles. The sulfur atom in 1,3,4-thiadiazoles can impart improved lipid solubility compared to the oxygen in 1,3,4-oxadiazoles, which can affect the pharmacokinetic properties of the compounds. nih.gov In a study on a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, the core structure was found to be crucial for its cytotoxic activity. ekb.eg A comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles revealed that while they can exhibit similar biological activities, the yields and synthetic routes for their preparation can differ significantly. nih.gov

The following table provides a conceptual comparison of different heterocyclic scaffolds that could be bioisosteric to the this compound core, based on general findings in medicinal chemistry.

Table 2: Comparative Overview of Heterocyclic Scaffolds

| Scaffold | Key Structural Difference from Isoxazolone | Potential Impact on Properties |

|---|---|---|

| Pyrazolone | Replacement of ring oxygen with nitrogen | Altered hydrogen bonding capacity, potential shift in target selectivity |

| 1,3,4-Thiadiazole (B1197879) | Replacement of isoxazolone ring with a thiadiazole ring | Increased lipophilicity, potential for different metabolic pathways |

| 1,3,4-Oxadiazole (B1194373) | Replacement of isoxazolone ring with an oxadiazole ring | Different electronic distribution and hydrogen bonding pattern |

Biological Investigations and Mechanistic Insights for 3 4 Chlorophenyl Isoxazol 5 4h One Analogues

Enzyme Inhibition Studies

The unique structural features of isoxazole (B147169) analogues make them potent inhibitors of various enzymes implicated in a range of diseases.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, and its inhibition is a key strategy for anti-inflammatory therapies. Research has shown that certain isoxazole derivatives are effective COX inhibitors, with some exhibiting selectivity for the COX-2 isoform, which is associated with inflammation and pain, over the COX-1 isoform, which is involved in maintaining the gastric mucosa. This selectivity is a desirable trait for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). koreascience.kraalto.fi

A study focused on designing novel isoxazole derivatives through Claisen Schmidt condensation resulted in compounds with significant anti-inflammatory effects. iasp-pain.org In vitro COX-1 and COX-2 enzyme inhibitory assays revealed that several of the synthesized compounds were potent inhibitors, with some showing promise as selective COX-2 inhibitors. iasp-pain.org Molecular docking studies have helped to elucidate the interaction between these isoxazole derivatives and the active site of the COX-2 enzyme. iasp-pain.org Another series of isoxazole-based scaffold inhibitors also demonstrated potent activity against COX-2, with one compound exhibiting a sub-micromolar IC50 value of 0.95 µM. aalto.finih.gov

| Compound/Analogue | Target | IC50 Value | Reference |

| Isoxazole Derivative | COX-2 | 0.95 µM | aalto.finih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. A study on isoxazole derivatives revealed their potential as inhibitors of the CA enzyme. nih.gov In this research, several synthesized compounds were tested in vitro, with some showing significant inhibitory activity against carbonic anhydrase. nih.govacs.org For instance, compound AC2 was identified as a promising inhibitor with an IC50 value of 112.3 ± 1.6 μM. nih.govresearchgate.net Molecular docking and simulation studies have further supported these findings, providing insights into the binding interactions within the active site of the CA enzyme. nih.gov

| Compound | Target | IC50 (μM) | % Inhibition |

| AC1 | CA | 368.2 | 58.4 |

| AC2 | CA | 112.3 ± 1.6 | 79.5 |

| AC3 | CA | 228.4 ± 2.3 | 68.7 |

| AC4 | CA | 483.0 | 50.5 |

| Acetazolamide (Standard) | CA | 18.6 | 87.0 |

Data from in vitro analysis of carbonic anhydrase inhibition. acs.org

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and stress. Its inhibition is a target for the development of anti-inflammatory drugs. Research has demonstrated that isoxazole-based compounds can act as potent inhibitors of p38 MAP kinase. nih.gov In one study, the isoxazole ring was used as a bioisosteric replacement for the imidazole (B134444) ring found in a known p38 MAP kinase inhibitor. nih.gov This led to the synthesis of a series of 3,4- and 4,5-disubstituted, as well as 3,4,5-trisubstituted isoxazole derivatives that were evaluated for their inhibitory potency. nih.gov Furthermore, isoxazolone-based structures have also been investigated as p38 MAP kinase inhibitors, with structure-activity relationship (SAR) studies guiding the optimization of substituents to enhance inhibitory activity. acs.orgnih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. A novel class of HDAC6 inhibitors has been developed based on a 3-hydroxy-isoxazole zinc-binding group (ZBG). nih.govnih.govtandfonline.comunica.it A series of these derivatives, featuring different aromatic and heteroaromatic linkers and various cap groups, were synthesized and tested. nih.govnih.govtandfonline.comunica.itresearchgate.net In vitro studies showed that some of these compounds could inhibit HDAC6 with good potency, with the most effective candidate achieving an IC50 of 700 nM. nih.govnih.govtandfonline.comunica.itresearchgate.net The effect of these inhibitors on the acetylation levels of α-tubulin, a known HDAC6 substrate, was also investigated. nih.govnih.govtandfonline.com

| Compound Class | Target | Best IC50 Value | Reference |

| 3-hydroxy-isoxazole derivatives | HDAC6 | 700 nM | nih.govnih.govtandfonline.comresearchgate.net |

Beyond the aforementioned enzymes, isoxazole analogues have been investigated for their inhibitory activity against other significant biological targets. For instance, a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were designed and synthesized as FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are relevant in certain types of leukemia. nih.gov Additionally, indole-containing isoxazoles have been evaluated as secretory phospholipase A2 (sPLA2) inhibitors, which are implicated in inflammatory diseases. nih.gov The inhibitory activity of these compounds was found to be influenced by the presence of electron-withdrawing groups on the phenyl ring. nih.gov

Antimicrobial Activity Research

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Isoxazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netipindexing.com

The antimicrobial potential of isoxazole compounds has been extensively studied against a broad range of microorganisms. researchgate.net Research has shown that the presence of certain substituents on the phenyl rings of isoxazole derivatives can enhance their antibacterial activity. ijpca.org For example, the presence of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring was found to improve antibacterial efficacy. ijpca.org

In one study, a series of isoxazole ring-containing chalcones and their corresponding dihydropyrazole derivatives were evaluated for their antimicrobial properties. nih.gov The chalcones generally exhibited superior antibacterial activity, while the dihydropyrazoles showed notable antifungal activity. nih.gov For example, one chalcone (B49325) derivative displayed a potent antibacterial minimum inhibitory concentration (MIC) of 1 µg/mL. nih.gov In another study, some newly synthesized isoxazole derivatives showed good antibacterial activity when tested against both Gram-positive and Gram-negative bacteria. semnan.ac.ir

| Compound Class | Activity | Target Organisms | Potency (MIC) | Reference |

| Isoxazole-containing chalcone (28) | Antibacterial | Not specified | 1 µg/mL | nih.gov |

| Dihydropyrazole derivative (46) | Antifungal | Not specified | 2 ± 1 µg/mL (IC50) | nih.gov |

| Isoxazole derivatives | Antibacterial | S. aureus, B. cereus | 31.25 - 500 µg/mL | researchgate.net |

Antibacterial Efficacy Studies

Analogues of 3-(4-chlorophenyl)isoxazol-5(4H)-one have been investigated for their potential as antibacterial agents. In one study, a series of thiazole (B1198619) substituted isoxazole and pyrazole (B372694) analogs were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. Among the tested compounds, isoxazole-amide 8a, a thiazole-substituted isoxazole derivative, demonstrated good antibacterial activity against Staphylococcus aureus, with an inhibition zone of 16.5 mm. connectjournals.com The study also included compounds that showed moderate activity against Bacillus subtilis. connectjournals.com The general findings indicated that thiazole substituted isoxazole and pyrazole analogues exhibit a range of moderate to good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com

Another study on 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides highlighted the potent anti-inflammatory and antibacterial activity of the p-chlorophenylamid derivative. mdpi.com The strong activity was attributed to the benzoyl group at the 5-position of the isoxazole ring. mdpi.com Additionally, condensed products of 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole have also been synthesized and evaluated for their antibacterial properties. houstonmethodist.org

Table 1: Antibacterial Activity of Selected Isoxazole Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Isoxazole-amide 8a | Staphylococcus aureus | Good (16.5 mm inhibition zone) | connectjournals.com |

| Thiazole substituted isoxazole/pyrazole analogs | Bacillus subtilis | Moderate (11-13 mm inhibition zone) | connectjournals.com |

| p-Chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Not specified | Strong antibacterial activity | mdpi.com |

Note: This table is populated with data from the text. Please refer to the original sources for more detailed information.

Antifungal Efficacy Studies

The antifungal potential of isoxazole analogues has also been a subject of research. A study on pyrazolo[3,4-c]isothiazole derivatives, including a 6-(4-chlorophenyl) analogue, evaluated their efficacy against several dermatophytes. The new compounds were effective in inhibiting the growth of various strains, with fungi parasitic on humans showing greater sensitivity than geophilic species. nih.gov The most promising compound, 6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amine, exhibited high growth inhibition at low doses without mutagenic activity, suggesting its potential as a safe antidermatophytic agent. nih.gov

Furthermore, a series of new 1,3-oxazole derivatives were synthesized, and one compound containing a phenyl group at the 5-position showed antimicrobial effect against the Candida albicans strain. nih.gov Another study reported that synthesized isoxazole derivatives inhibited the growth of Candida albicans and Aspergillus niger. mdpi.com

Anti-inflammatory Property Assessments

Several studies have highlighted the anti-inflammatory properties of isoxazole derivatives containing a 4-chlorophenyl moiety. For instance, isoxazole derivatives with chloro or bromo substitutions on the phenyl ring have demonstrated significant anti-inflammatory activity and greater selectivity towards the COX-2 enzyme. nih.gov

A specific derivative, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), was found to significantly diminish carrageenan-induced footpad inflammation when administered before the inflammatory agent. pensoft.net Similarly, indolyl-isoxazoles have been synthesized and evaluated for their acute anti-inflammatory activity, with all tested compounds showing good results. nih.gov In a study of 4,5-diphenyl-4-isoxazolines, compounds with a C-3 methyl substituent on the central isoxazoline (B3343090) ring were found to be potent analgesics and selective for COX-2. nih.gov

One study synthesized a new series of isoxazole derivatives from various chalcones and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema method. The results indicated that some of the synthesized compounds possessed good to moderate anti-inflammatory activity. nih.gov

Anticancer and Cytotoxicity Mechanism Exploration

The anticancer potential of compounds related to this compound has been explored against various cancer cell lines. A 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, B9, exhibited a selective cytotoxic effect on human melanoma (VMM917) cells compared to normal cells and induced cell cycle arrest at the S phase. researchgate.net

In another study, novel 1,3,4-thiadiazole (B1197879) derivatives were designed, and a compound bearing a substituted benzenesulfonamide (B165840) scaffold showed remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells, with lower potency on normal cells. ekb.eg This compound's anticancer activity was partly attributed to the inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg

Furthermore, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity. The 3,4,5-trimethoxy substituted phenyl ring derivative exhibited promising anticancer activity. nih.gov One compound in this series demonstrated maximum sensitivity against a breast cancer cell line. nih.gov

Table 2: Cytotoxicity of Selected Analogues

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) | Human melanoma (VMM917) | Selective cytotoxic effect, S phase cell cycle arrest | researchgate.net |

| 1,3,4-Thiadiazole derivative with benzenesulfonamide | MCF-7, HepG2, HCT116, A549 | Remarkable potency | ekb.eg |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Various cancer cell lines | Promising anticancer activity | nih.gov |

Note: This table is populated with data from the text. Please refer to the original sources for more detailed information.

Immunomodulatory and Immunosuppressive Effects

Derivatives of this compound have been shown to possess both immunomodulatory and immunosuppressive properties. The compound 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) has been investigated for its immunoregulatory effects in mice. nih.gov It was found to influence the weight and cell number in lymphoid organs and alter the distribution of lymphocyte subsets. pensoft.net Specifically, it led to an increased turnover of thymocytes and changes in B-cell distribution. pensoft.net

In contrast, 4-chlorophenylamide of 5-amino-3-methyl-4-isoxazolecarboxylic acid was reported to exert a strong stimulating effect on both humoral and cellular immune responses. nih.gov Other studies have revealed that certain isoxazole derivatives can have strong immunosuppressive activities in both humoral and cellular immune responses. nih.gov For example, some derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides, particularly di- and tri-substituted versions, showed more effective immunosuppressive activity than the reference drug cyclosporine A. nih.gov

Investigations into Specific Receptor Binding and Pathway Modulation (e.g., Monoamine Transporters)

The binding of isoxazole analogues to specific receptors has been a key area of investigation. A study on a series of 3β-(substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes revealed that these compounds were selective for the dopamine (B1211576) transporter (DAT) over the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (5-HTT). nih.gov A specific analogue, 3β-(4-methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane, was identified as the most potent and DAT selective compound in the series. nih.gov

Another compound, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, was found to be a potent and selective antagonist at human cloned dopamine D4 receptors. nih.gov Furthermore, research on isoxazole analogues has explored their ability to bind the System xc- transporter, with some analogues showing inhibitory activity. nih.gov The binding of isoxazole-4-carboxamide derivatives to AMPA receptors has also been studied, with the spatial arrangement between the phenyl and isoxazole rings being critical for effective binding. mdpi.com

Antioxidant Activity Evaluation

The antioxidant properties of isoxazole-related structures have also been evaluated. A study on new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives screened the compounds for their antioxidant and antiradical activities. researchgate.net The study found that several of the synthesized compounds exhibited notable antioxidant properties. researchgate.net

In another investigation, a series of trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide and trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro isoxazolo-4,5-bis(aroylcarbohydrazide) derivatives were synthesized and screened for their antioxidant activity using DPPH and ABTS methods. One of the thiosemicarbazide (B42300) derivatives showed higher antioxidant activity. up.ac.za

Computational and Theoretical Chemistry Applications in 3 4 Chlorophenyl Isoxazol 5 4h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Chlorophenyl)isoxazol-5(4H)-one and its derivatives, molecular docking is instrumental in elucidating potential biological targets. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous isoxazole (B147169) structures demonstrates the utility of this method.

For instance, docking studies on various isoxazole derivatives have been performed to predict their binding affinities to a range of protein targets, including enzymes and receptors implicated in diseases. These studies typically involve preparing the 3D structure of the isoxazole ligand and the target protein, followed by the use of docking software to predict the binding mode and estimate the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of related 1,3,4-oxadiazole (B1194373) analogues containing a 4-chlorophenyl moiety, docking simulations have been used to investigate their binding to the EGFR tyrosine kinase active site, identifying crucial residues for interaction.

| Parameter | Description | Typical Software |

| Ligand Preparation | Generation of the 3D structure of the isoxazole derivative and optimization of its geometry. | ChemDraw, Avogadro, Gaussian |

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and assignment of charges to the protein structure from the Protein Data Bank (PDB). | AutoDockTools, Schrödinger Maestro |

| Docking Algorithm | Sampling of the conformational space of the ligand within the protein's binding site to find the best binding pose. | AutoDock, Vina, GOLD |

| Scoring Function | Estimation of the binding affinity (e.g., in kcal/mol) for each pose to rank the potential binding modes. | X-Score, DrugScore |

Molecular Dynamics (MD) Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, accounting for the movements of atoms and the surrounding solvent. While specific MD simulation data for this compound is scarce, studies on similar heterocyclic systems highlight the importance of this technique.

In a typical MD simulation of an isoxazole derivative bound to a protein, the system is solvated in a water box with appropriate ions to neutralize the charge. The simulation is then run for a specific period (e.g., nanoseconds), and the trajectory is analyzed to monitor the stability of the complex. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular interactions are analyzed. For instance, a study on 3,4-disubstituted isoxazol-5(4H)-ones mentioned that 200 ns molecular dynamics simulations were performed under physiological conditions to confirm the stability of the ligand in its binding pose. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of isoxazole derivatives.

DFT calculations are crucial for understanding the conformational preferences and electronic properties of this compound. By optimizing the molecular geometry, researchers can identify the most stable conformation of the molecule.

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), DFT calculations at the B3LYP/6-311G+(d,p) level of theory determined the HOMO-LUMO energy gap to be 4.6548 eV. mdpi.com This provides an estimation of the electronic properties that can be expected for the title compound.

| Property | Calculated Value (for a related compound) | Significance |

| HOMO Energy | Not specified in the provided context | Relates to the ability to donate an electron |

| LUMO Energy | Not specified in the provided context | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 4.6548 eV mdpi.com | Indicator of chemical reactivity and stability |

DFT calculations can also predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are common. For instance, the vibrational frequencies from a computed IR spectrum can be correlated with experimental IR absorption bands to assign specific vibrational modes. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental 1H and 13C NMR spectra. While specific predicted spectroscopic data for this compound is not available, studies on related isoxazoline (B3343090) sulfonates have utilized DFT to compare optimized structures with experimental X-ray diffraction data and have mentioned the use of 1H and 13C NMR for characterization. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (28.9%), H···O/O···H (26.7%), and H···C/C···H (15.8%) interactions. mdpi.com In another study on a different chlorophenyl-containing isoxazole, the major interactions were identified as H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%). researchgate.net These findings suggest that for this compound, similar weak intermolecular forces likely play a crucial role in its solid-state structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Interaction Type | Contribution in a related chlorophenyl-isoxazoline | Contribution in another related chlorophenyl-isoxazole |

| H···H | 28.9% mdpi.com | 48.7% researchgate.net |

| H···O/O···H | 26.7% mdpi.com | 8.2% researchgate.net |

| H···C/C···H | 15.8% mdpi.com | 22.2% researchgate.net |

| Cl···H/H···Cl | Not specified | 8.8% researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

While a specific QSAR model for this compound is not described in the available literature, the general approach involves several steps. First, a dataset of compounds with known activities is collected. Then, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated for each compound. Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the activity. For other heterocyclic systems, like 4-(3H)-quinazolinones, 3D-QSAR studies have been successfully employed to understand the relationship between their structure and cytotoxic activity. nih.gov Such models can provide insights into the structural features that are important for the biological activity of isoxazol-5(4H)-ones.

Advanced Analytical Techniques in Characterization of 3 4 Chlorophenyl Isoxazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(4-chlorophenyl)isoxazol-5(4H)-one, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The interpretation of NMR spectra for this compound must consider its potential tautomeric forms: the CH form (4H-isoxazol-5-one), the NH form (isoxazol-5-one), and the OH form (5-hydroxyisoxazole).

For instance, in derivatives like 3-(chloromethyl)-4-(substituted-benzylidene)isoxazol-5(4H)-ones, the protons of the chloromethyl group typically appear as a singlet in the ¹H NMR spectrum. mdpi.com The protons of the 4-chlorophenyl group are expected to exhibit characteristic signals in the aromatic region, typically as two doublets due to the para-substitution pattern.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) of the isoxazol-5(4H)-one ring in various derivatives is consistently observed in the downfield region of the spectrum. mdpi.comnih.gov The carbon atoms of the 4-chlorophenyl ring will also produce distinct signals in the aromatic region.

A study on the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole provides an example of the chemical shifts for a related isoxazole (B147169) structure. In the ¹H NMR spectrum, the aromatic protons appear in the downfield region, with a singlet for the isoxazole hydrogen and multiplets for the phenyl and chlorophenyl groups. wpmucdn.com The ¹³C NMR shows the isoxazole C-O at approximately 168.6 ppm and the imine carbon at around 161.1 ppm. wpmucdn.com While this is a fully aromatic isoxazole and not the 5(4H)-one tautomer, it gives an indication of the chemical shifts for the substituted phenyl rings.

Table 1: Representative ¹H NMR Data for Related Isoxazol-5(4H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Reference |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | DMSO-d₆ | 4.94 (s, 2H, CH₂Cl), 3.92 (s, 3H, N-CH₃), 6.53-6.54 (m, 1H, Ar-H), 7.72 (t, J = 1.6 Hz, 1H, Ar-H), 7.78 (s, 1H, H-vinyl), 8.44 (dd, J = 1.6, 4.5 Hz, 1H, Ar-H) | mdpi.com |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | N/A | 7.809 (s, 1H), 7.791 (d, 2H), 7.708 (d, 1H) | wpmucdn.com |

Table 2: Representative ¹³C NMR Data for Related Isoxazol-5(4H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ) | Reference |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | DMSO-d₆ | 169.6 (C=O), 161.8 (C=N), 138.5, 134.8, 130.1, 127.0, 113.7, 103.2, 35.9 (CH₂Cl), 34.8 (N-CH₃) | mdpi.com |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | N/A | 168.624 (isoxazole C-O), 161.136 (imine C), 130.372, 98.080 (alkene C), 55.326 (methoxy C) | wpmucdn.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the characterization of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the aromatic ring.

The most prominent feature in the IR spectra of isoxazol-5(4H)-one derivatives is the strong absorption band corresponding to the carbonyl stretching vibration, which typically appears in the range of 1730-1750 cm⁻¹. orientjchem.org The C=N stretching vibration of the isoxazole ring is also a key diagnostic peak, usually found in the region of 1600-1620 cm⁻¹. researchgate.net Furthermore, the spectrum will display absorptions corresponding to the C-H stretching of the aromatic ring and the C-Cl stretching of the chlorophenyl group.

For example, the IR spectrum of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole shows a C=N imine peak at 1607.13 cm⁻¹ and C-H aromatic stretching at 3107.98 cm⁻¹. wpmucdn.com

Table 3: Typical IR Absorption Frequencies for Isoxazol-5(4H)-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (carbonyl) | ~1732 | orientjchem.org |

| C=N (imine) | ~1607-1620 | wpmucdn.comresearchgate.net |

| C-H (aromatic) | ~3108 | wpmucdn.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the compound's molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would unambiguously confirm the connectivity of the atoms in this compound and elucidate which tautomeric form exists in the solid state.

While a crystal structure for the exact target molecule is not found in the searched literature, studies on closely related compounds provide valuable structural insights. For example, the crystal structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole has been determined, showing torsion angles between the aryl groups and the central isoxazole ring. researchgate.net Another study reports the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, revealing an envelope conformation for the dihydroisoxazole (B8533529) ring. nih.gov

The crystal structure of a derivative, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), has been solved, showing the molecule crystallizes in the orthorhombic space group Pbca. mdpi.com These examples highlight the power of X-ray diffraction in providing precise bond lengths, bond angles, and conformational details, which would be essential for a complete characterization of this compound.

Table 4: Crystal Data for a Related Dihydroisoxazole Derivative

| Parameter | Value | Reference |

| Compound | (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | mdpi.com |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Pbca | mdpi.com |

Future Research Directions and Translational Perspectives for 3 4 Chlorophenyl Isoxazol 5 4h One Derivatives

Rational Design of Next-Generation Analogues

The future development of 3-(4-chlorophenyl)isoxazol-5(4H)-one derivatives will heavily rely on rational design strategies to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are central to this effort, systematically modifying the core structure to understand the chemical features essential for biological activity.

Key areas for modification include:

The Phenyl Ring: Altering the substitution pattern on the 3-phenyl group. While the 4-chloro substituent is common, exploring other halogens, electron-donating groups, or electron-withdrawing groups could modulate activity.

The C4 Position: Introducing diverse substituents at the 4-position of the isoxazolone ring has been a successful strategy for creating active compounds like 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir Future work could explore a wider range of aliphatic and aromatic groups to probe interactions with target binding sites.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—can improve drug-like characteristics. For instance, the isoxazole (B147169) ring itself can be considered a bioisostere for other five-membered heterocycles, and the carbonyl group could be replaced to alter hydrogen bonding capacity and metabolic stability.

| Structural Position | Modification Strategy | Rationale / Desired Outcome | Example Analogue Class |

|---|---|---|---|

| 3-Phenyl Group | Varying substituents (e.g., -F, -Br, -CF3, -OCH3) | Modulate electronic properties, lipophilicity, and target engagement. | 3-(4-Substituted-phenyl)isoxazol-5(4H)-ones |

| C4 Position | Knoevenagel condensation with various aldehydes. researchgate.net | Introduce diverse side chains to explore new binding pockets and enhance selectivity. | 4-Arylidene-3-(4-chlorophenyl)isoxazol-5(4H)-ones |

| Isoxazole Core | Scaffold hopping to other heterocycles (e.g., pyrazole (B372694), oxadiazole). | Improve ADME properties, explore novel intellectual property space. | Phenyl-1,2,4-triazoles drugbank.com |

| C5-Carbonyl Group | Reduction or replacement with a thione group. mdpi.com | Alter hydrogen-bonding patterns and metabolic stability. | 3-(4-Chlorophenyl)isoxazol-5-thiones |

Exploration of Novel Biological Targets and Therapeutic Areas

While isoxazole derivatives are known for a range of activities, significant opportunities exist to explore new therapeutic applications. wpmucdn.commdpi.com The structural versatility of the this compound scaffold makes it amenable to targeting a wide variety of proteins and pathways.

Future research could focus on:

Kinase Inhibition: Building on the discovery of isoxazole-containing ATR kinase inhibitors, screening campaigns against other kinases implicated in cancer and inflammatory diseases could yield novel therapeutics. nih.gov Compromised ATM signaling is a feature of many tumors, making them reliant on ATR, which presents a therapeutic vulnerability. nih.gov

Neurodegenerative Diseases: Certain isoxazole derivatives have been investigated for applications targeting neurological disorders. chemimpex.comchemimpex.com Future work could explore their potential as modulators of targets involved in Alzheimer's or Parkinson's disease.

Infectious Diseases: The antibacterial properties of isoxazol-5(4H)-ones against pathogens like Staphylococcus aureus and Escherichia coli are documented. semnan.ac.ir High-throughput screening of derivative libraries against a broader panel of bacteria, fungi, and viruses could identify new anti-infective agents.

Agrochemicals: Isoxazoline (B3343090) derivatives are known for their use as herbicides and insecticides. mdpi.com The this compound scaffold could be optimized for new agrochemical products, potentially with improved efficacy and environmental profiles. chemimpex.com

| Therapeutic Area | Potential Biological Target Class | Rationale / Supporting Evidence | Example Compound Class |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., ATR, ATM) | Known activity of isoxazole-based molecules as kinase inhibitors for cancer therapy. nih.gov | 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine nih.gov |

| Cardiovascular | Coagulation Factors (e.g., Factor Xa) | An isoxazoline library identified a potent benzamidine (B55565) mimic targeting Factor Xa. nih.gov | 4-Chloro-3-aniline isoxazolines nih.gov |

| Infectious Diseases | Bacterial Enzymes | Demonstrated activity against Gram-positive and Gram-negative bacteria. semnan.ac.ir | 4-Arylidene-isoxazole-5(4H)-ones semnan.ac.ir |

| Agriculture | Insect/Pest Receptors | Known agrochemical properties of isoxazoline derivatives as insecticides and herbicides. mdpi.com | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) mdpi.com |

Advancements in Sustainable Synthesis Methodologies

The chemical industry is increasingly focused on green chemistry to reduce environmental impact. Future synthesis of this compound and its derivatives will prioritize sustainable methods that are efficient, safe, and environmentally benign. nih.gov

Key advancements include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, such as an aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride, are highly efficient for building the isoxazol-5(4H)-one core. nih.govmdpi.com These reactions reduce waste, save time, and are atom-economical. preprints.orgmdpi.com

Green Solvents and Catalysts: Research has demonstrated successful synthesis in environmentally friendly solvents like water and glycerol. researchgate.netnih.govmdpi.com The use of recyclable or biodegradable catalysts, such as amine-functionalized cellulose, nano-MgO, or agro-waste extracts, further enhances the sustainability of these processes. mdpi.comrsc.orgresearchgate.net

Alternative Energy Sources: Employing energy sources like natural sunlight or ultrasound cavitation can promote reactions under mild conditions, reducing the need for high temperatures and conventional heating. mdpi.comsemnan.ac.ir

| Methodology | Key Features | Reported Yields | Reference |

|---|---|---|---|

| Amine-Functionalized Cellulose in Water | Uses a biodegradable catalyst in water at room temperature; simple work-up. | Good to high yields | preprints.orgmdpi.com |

| Agro-Waste Extract (WEOFPA) in Glycerol | Avoids hazardous solvents by using a catalyst derived from orange peels. | 86–92% | nih.govrsc.org |

| Natural Sunlight in Water | Uses a clean, renewable energy source; no catalyst required. | 89–97% | semnan.ac.ir |

| Nano-MgO in Aqueous Medium | Uses a recoverable and reusable nanocatalyst at room temperature. | High yields | researchgate.net |

| Gluconic Acid Aqueous Solution | Uses a recyclable, bio-based green solvent that also acts as a catalyst. | Good yields | researchgate.net |

Integration of Cheminformatics and Artificial Intelligence in Research

Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating timelines and reducing costs. nih.gov These computational tools can be powerfully applied to the study of this compound derivatives.

Future applications will involve:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of isoxazole derivatives against biological targets to identify promising hits before any lab work is done. mdpi.com This can help prioritize which compounds to synthesize and test. nih.gov

Predictive Modeling: Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of novel analogues. mdpi.comnih.gov This allows researchers to focus on candidates with a higher probability of success.

De Novo Design: AI can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target or improved bioavailability.

Structural Analysis: Computational methods like Density Functional Theory (DFT) can be used to optimize and compare the structures of different derivatives, providing insights into their stability and reactivity that can guide synthesis and rational design. mdpi.commdpi.com

Role as Synthetic Intermediates for Complex Molecular Architectures

Beyond their direct use as therapeutic agents, isoxazoles and isoxazolones are valuable synthetic intermediates in organic chemistry. chemimpex.comnih.gov The this compound structure is a versatile building block for constructing more complex molecules.

Future research will likely exploit this versatility through:

Ring-Opening Reactions: The isoxazole ring can be cleaved under various conditions to reveal different functional groups, which can then be used in subsequent synthetic steps. This makes them precursors for other heterocyclic systems or acyclic structures.

Polymer Synthesis: Isoxazoles can serve as monomers for cationic ring-opening polymerization, leading to the creation of novel substituted poly(imine)s with unique material properties. nih.gov

Scaffolds for Complex Synthesis: The rigid structure of the isoxazolone can be used as a starting point for the stereocontrolled synthesis of natural products or other complex molecular architectures, where the isoxazole moiety is later transformed or removed.

By pursuing these interconnected research avenues, the scientific community can continue to build on the rich chemistry of this compound, translating its potential into novel drugs, materials, and scientific tools.

Q & A

Q. Comparison Table

How can discrepancies in reaction yields using different organocatalysts be resolved?

Data Contradiction Analysis

Discrepancies arise from variations in:

- Reaction setup : Solvent-free vs. solvent-mediated conditions (e.g., aqueous ethanol in vs. ethanol in ).

- Catalyst loading : GO@Fe(ClO₄)₃ requires 10 mol%, while sodium acetate uses 20 mol% .

- Substituent effects : Electron-withdrawing groups on aldehydes reduce yields by 15–20% compared to electron-donating groups .

Q. Mitigation Strategies :

- Standardize substrate purity and reaction monitoring (e.g., TLC or NMR tracking) .

- Optimize catalyst-to-substrate ratios via Design of Experiments (DoE) .

What advanced spectroscopic and crystallographic methods validate the structure of this compound derivatives?

Q. Methodological Answer

- ¹H/¹³C NMR : Assigns regiochemistry; the exocyclic double bond (C=CH) shows a characteristic singlet at δ 6.2–6.8 ppm .

- X-ray crystallography : Confirms Z/E isomerism. For example, the Z-isomer of 3-methyl-4-(thiophen-2-yl-methylene)isoxazol-5(4H)-one exhibits a dihedral angle of 8.35° between the isoxazolone core and aryl groups .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data .

How do solvent and temperature influence stereoselectivity in Z-isoxazol-5(4H)-one synthesis?

Q. Reaction Optimization

- Solvent-free conditions : Favor Z-isomer formation due to reduced steric hindrance and enhanced catalyst-substrate interactions .

- Aqueous ethanol at RT : Achieves >90% Z-selectivity via hydrogen bonding stabilization .

- Elevated temperatures (e.g., reflux) : May promote E-isomer formation through thermal equilibration, reducing stereoselectivity by 10–15% .

What strategies enhance nanocatalyst recyclability in isoxazolone synthesis?

Q. Advanced Catalyst Design

- Magnetic nanocatalysts (e.g., PDAN-Ni@Fe₃O₄) : Enable easy separation via external magnets, retaining >90% activity after 10 cycles .

- Surface functionalization : Graphene oxide (GO) supports improve dispersion and prevent leaching, as seen with GO@Fe(ClO₄)₃ .

How are multicomponent reactions (MCRs) optimized for isoxazolone derivatives?

Q. Experimental Design

- Component ratios : A 1:1:1 molar ratio of aldehyde, hydroxylamine, and β-ketoester minimizes side products .

- Additive screening : Triethylamine (10 mol%) accelerates Knoevenagel condensation in dichloromethane, achieving 70% yield .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100 W) .

How do researchers evaluate the biological activity of isoxazol-5(4H)-one derivatives?

Q. Methodological Approach

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values: 25–50 μM for 4b and 4u derivatives) .

- Antibacterial screening : Agar diffusion tests against S. aureus (zone of inhibition: 12–18 mm) .

- Molecular docking : Predicts binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory activity) .

What computational tools model the reactivity of isoxazolone derivatives?

Q. Advanced Analysis

- DFT (B3LYP/6-311+G(d,p)) : Calculates charge distribution, revealing nucleophilic sites at the exocyclic double bond .

- Molecular dynamics simulations : Assess solvation effects on reaction pathways (e.g., aqueous vs. ethanol environments) .

How are side reactions managed during isoxazolone synthesis?

Q. Byproduct Mitigation

- Byproduct identification : Ethyl cyanoacetate forms via decarboxylation in toluene at 110°C (80% yield) .

- Acid scavengers : Use of triethylamine suppresses tar formation in Ru-catalyzed rearrangements .

What role do substituents play in isoxazolone reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。